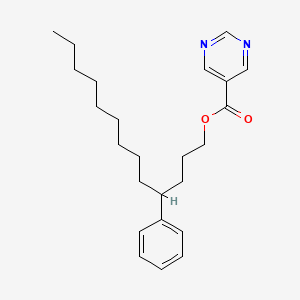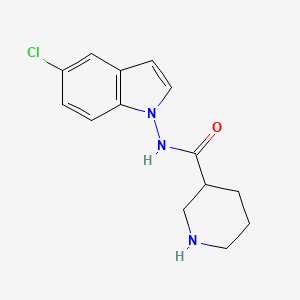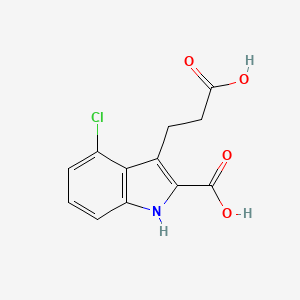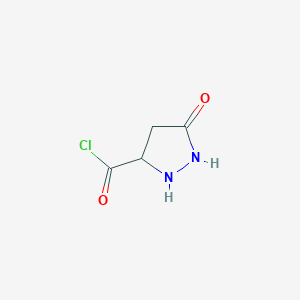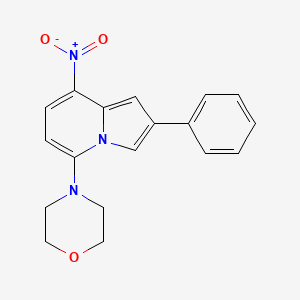
4-(8-Nitro-2-phenylindolizin-5-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(8-Nitro-2-phenylindolizin-5-yl)morpholine is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a morpholine ring attached to an indolizine core, which is further substituted with a nitro group and a phenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Nitro-2-phenylindolizin-5-yl)morpholine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-(8-Nitro-2-phenylindolizin-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(8-Amino-2-phenylindolizin-5-yl)morpholine, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
4-(8-Nitro-2-phenylindolizin-5-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes .
作用机制
The mechanism of action of 4-(8-Nitro-2-phenylindolizin-5-yl)morpholine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the indolizine core may interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
Morpholine: A simpler compound with a similar morpholine ring structure.
Indolizine Derivatives: Compounds with an indolizine core but different substituents.
Nitroaromatic Compounds: Molecules containing a nitro group attached to an aromatic ring.
Uniqueness
4-(8-Nitro-2-phenylindolizin-5-yl)morpholine is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the nitro group, phenyl group, and morpholine ring in a single molecule makes it a versatile compound for various applications .
属性
CAS 编号 |
66186-56-9 |
|---|---|
分子式 |
C18H17N3O3 |
分子量 |
323.3 g/mol |
IUPAC 名称 |
4-(8-nitro-2-phenylindolizin-5-yl)morpholine |
InChI |
InChI=1S/C18H17N3O3/c22-21(23)16-6-7-18(19-8-10-24-11-9-19)20-13-15(12-17(16)20)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2 |
InChI 键 |
QDRCNOLNSANXRB-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CC=C(C3=CC(=CN23)C4=CC=CC=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


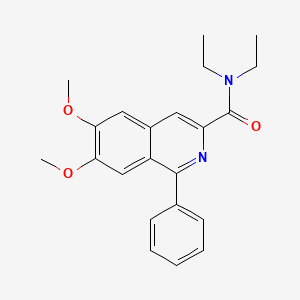


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide](/img/structure/B12917026.png)

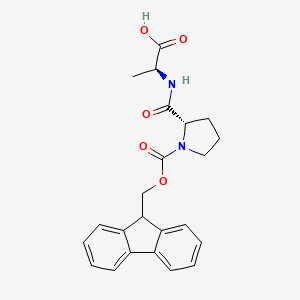
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12917048.png)

